3-(2-Phenylethyl)pyridin-2(1h)-one
Description
3-(2-Phenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenethyl substituent at the 3-position of the lactam ring. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: 215.25 g/mol), with a structure defined by the SMILES notation O=C1C(O)=CC(=CN1)CCc2ccccc2 . This compound belongs to the pyridin-2(1H)-one class, which is notable for its lactam ring system and diverse bioactivity, including kinase inhibition and antiviral properties .
Properties
CAS No. |
16097-19-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-12(7-4-10-14-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) |
InChI Key |
AGIAYOIJHFTOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivity and Target Selectivity
- IGF-1R Inhibitors : 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives demonstrate potent IGF-1R inhibition (IC₅₀ < 0.2 μM), with amine-containing side chains enhancing enzyme binding .
- eIF4A3 Inhibitors : Piperazine-carbonyl derivatives exhibit high selectivity for eIF4A3 (a RNA helicase), showing antitumor efficacy (T/C = 29% at 50 mg/kg) and improved metabolic stability .
- Anti-allodynic Agents: 3,5-Disubstituted pyridinones (e.g., phenylamino at 5-position) reduce mechanical allodynia in rodent models by targeting PKCγ kinase .
Structure-Activity Relationships (SAR)
- 3-Position Substitution : Bulky aromatic groups (e.g., benzimidazolyl, phenethyl) enhance target affinity by occupying hydrophobic pockets in kinase ATP-binding domains .
- 5-Position Substitution: Hydroxyl or amino groups improve solubility and H-bond interactions, critical for antiviral activity (e.g., HIV reverse transcriptase inhibition) .
Critical Analysis of Divergent Activities
- Antimicrobial vs. Antitumor Activity: Chlorinated glycerol-derived pyridinones (e.g., O-alkyl nicotinonitriles) show moderate antibacterial activity but lack antifungal effects, while chromeno-pyridinone hybrids exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) .
- CYP450 Interactions: Benzimidazolyl-pyridinones may suffer from cytochrome P450 inhibition, prompting substitution with polar groups (e.g., piperazine) to improve pharmacokinetics .
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